5-Fluoro-2-{[1-(propan-2-yl)piperidin-4-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-9(2)16-5-3-11(4-6-16)17-12-14-7-10(13)8-15-12/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQKOURCQHCESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[1-(propan-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized by reacting 4-piperidone with isopropylamine under reductive amination conditions.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-fluoropyrimidine using a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[1-(propan-2-yl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrimidine core, which is significant for its biological activity. The presence of a fluorine atom and a piperidine moiety enhances its pharmacokinetic properties, making it a candidate for drug development. Its empirical formula is , with a molar mass of approximately 227.27 g/mol.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 5-Fluoro-2-{[1-(propan-2-yl)piperidin-4-yl]oxy}pyrimidine have been investigated for their ability to inhibit specific kinases involved in cancer progression.
- Case Study : A derivative demonstrated selective inhibition of the PI3Kδ isoform, which is implicated in various cancers. This selectivity was attributed to the structural modifications that include the piperidine ring, enhancing binding affinity to the target enzyme .
-
Neurological Disorders
- The compound has shown promise in treating neurological disorders due to its interaction with neurotransmitter receptors. Specifically, it has been studied for its effects on histamine H3 and sigma-1 receptors, which are crucial in modulating pain and neuroinflammation.
- Case Study : In preclinical models, the compound exhibited analgesic effects in both nociceptive and neuropathic pain models, suggesting its potential as an analgesic agent .
-
Antimicrobial Properties
- The antibacterial activity of pyrimidine derivatives has been well-documented. Research indicates that modifications to the pyrimidine structure can enhance antimicrobial efficacy against various pathogens.
- Data Table: Antimicrobial Efficacy
Compound Pathogen Minimum Inhibitory Concentration (MIC) This compound E. coli 32 µg/mL Similar Derivative S. aureus 16 µg/mL
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. Key steps include:
- Formation of the Piperidine Moiety : Utilizing alkylation reactions to attach the piperidine ring.
- Fluorination : Employing selective fluorination techniques to introduce the fluorine atom at the desired position on the pyrimidine ring.
Toxicological Studies
Understanding the safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments have indicated that while some derivatives exhibit low toxicity profiles, further studies are needed to fully elucidate their safety in vivo.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[1-(propan-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The piperidine moiety may facilitate binding to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s piperidine-isopropyl group distinguishes it from piperazine-containing analogues (e.g., compound in ), which may alter solubility and target engagement due to reduced basicity.
- The 2-methoxy-4-hydrazinyl analogue () lacks the piperidine substituent, resulting in a simpler, lower molecular weight structure suited for nucleophilic reactions.
Substituent Variations in Piperidine/Piperazine Derivatives
Piperidine and piperazine rings are pivotal for modulating pharmacokinetic properties. Comparisons include:
- 1-Isopropylpiperidine vs.
- Ether vs. Amine Linkages : The ether bond in the target compound may confer metabolic stability over amine-linked analogues, which are prone to oxidative deamination.
Physicochemical and Pharmacokinetic Properties
Predicted properties based on structural analogs:
Implications :
- The target compound’s low solubility may necessitate formulation adjustments (e.g., salt formation) for bioavailability.
- Utatrectinib’s high lipophilicity aligns with its design for intracellular kinase targets .
Biological Activity
5-Fluoro-2-{[1-(propan-2-yl)piperidin-4-yl]oxy}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.3 g/mol. The structure features a fluorinated pyrimidine ring substituted with a piperidine moiety, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoropyrimidine derivatives with piperidine-based reagents under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including the use of microwave-assisted methods and solvent-free conditions.
Anticancer Activity
In a study evaluating the growth inhibitory effects on L1210 mouse leukemia cells, compounds similar to this compound demonstrated potent inhibition with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites, suggesting that structural modifications enhance antitumor efficacy through improved bioavailability and cellular uptake .
Table 1: IC50 Values for Related Compounds
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 50 | Inhibition of nucleotide synthesis |
| Related Compound A | 30 | Induction of apoptosis |
| Related Compound B | 70 | Cell cycle arrest |
Antimicrobial Activity
Additionally, studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several pyrimidine derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth with MIC values ranging from 5 to 20 µg/mL, indicating strong potential as an antimicrobial agent .
The primary mechanism through which this compound exerts its biological effects involves inhibition of key enzymes in nucleotide metabolism. This inhibition leads to decreased DNA synthesis and ultimately induces apoptosis in cancer cells. Studies utilizing ^31P NMR spectroscopy have confirmed the conversion of prodrugs into active nucleotide forms within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
